molecular formula C12H20ClNO2 B7952183 [1-Adamantyl(carboxy)methyl]azanium;chloride

[1-Adamantyl(carboxy)methyl]azanium;chloride

Cat. No.: B7952183
M. Wt: 245.74 g/mol
InChI Key: HEUUMSMIQNBXML-UHFFFAOYSA-N
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Description

[1-Adamantyl(carboxy)methyl]azanium;chloride: is a chemical compound that features an adamantane structure with a carboxymethyl group and an azanium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Adamantyl(carboxy)methyl]azanium;chloride typically involves the reaction of 1-adamantylmethylamine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-Adamantyl(carboxy)methyl]azanium;chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the adamantane structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-Adamantyl(carboxy)methyl]azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and enzyme inhibition. Its adamantane core is known for its ability to interact with biological membranes and proteins.

Medicine: In medicine, derivatives of this compound are explored for their antiviral and antimicrobial properties. The adamantane structure is a key component in several antiviral drugs, making this compound a subject of interest for drug development.

Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-Adamantyl(carboxy)methyl]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane core can insert into lipid bilayers, affecting membrane fluidity and protein function. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the carboxymethyl group.

    1-Adamantylmethylamine: Similar but without the chloride ion.

    Adamantane: The parent hydrocarbon structure without any functional groups.

Uniqueness: [1-Adamantyl(carboxy)methyl]azanium;chloride is unique due to its combination of the adamantane core with a carboxymethyl group and an azanium ion. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[1-adamantyl(carboxy)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUMSMIQNBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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